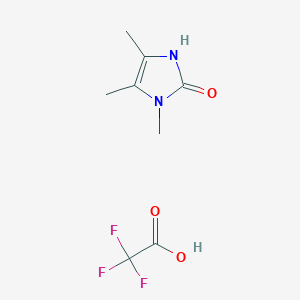

1,4,5-Trimethyl-1H-imidazol-2(3H)-one 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4,5-Trimethyl-1H-imidazol-2(3H)-one 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H11F3N2O3 and its molecular weight is 240.182. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1,4,5-Trimethyl-1H-imidazol-2(3H)-one 2,2,2-trifluoroacetate is a compound belonging to the imidazole derivatives class. Its unique structure includes a five-membered ring containing two nitrogen atoms and a trifluoroacetate group, which enhances its solubility and reactivity. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its biological activities.

Chemical Structure

The molecular formula of this compound is C8H11F3N2O3 with a molecular weight of approximately 240.18 g/mol. The compound's structure contributes to its biological properties and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Analogues of similar imidazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antiproliferative Effects : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against breast cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with biological targets. Interaction studies have shown that it may influence cellular pathways involved in cell cycle regulation and apoptosis. For instance, compounds structurally related to imidazole derivatives have been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological effects of imidazole derivatives similar to this compound:

- Antiproliferative Study : A study demonstrated that related compounds exhibited IC50 values ranging from 52 nM to 74 nM in breast cancer cell lines MCF-7 and MDA-MB-231. These compounds induced apoptosis and disrupted microtubule formation .

- Structure-Activity Relationship : Research has highlighted the importance of structural features in determining the biological activity of imidazole derivatives. Compounds with specific substituents showed enhanced potency against various cancer cell lines .

Comparative Analysis

To contextualize the biological activity of this compound within its class of compounds, the following table summarizes key characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylimidazole | Contains one methyl group on the imidazole ring | Basic antibacterial properties |

| 1H-Imidazole | Basic imidazole structure | High reactivity; potential for various applications |

| 1-(Trifluoroacetyl)-imidazole | Trifluoroacetyl group attached | Similar reactivity; varied biological activity |

| 1H-Imidazole-4-carboxylic acid | Carboxylic acid functional group | Increased polarity; different solubility characteristics |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have explored the anticancer properties of imidazole derivatives, including 1,4,5-trimethyl-1H-imidazol-2(3H)-one 2,2,2-trifluoroacetate. These compounds have shown promising results against various cancer cell lines. For instance, related imidazole-containing compounds have been evaluated for their cytotoxic effects on human cancer cell lines, demonstrating significant inhibitory activity .

Antiviral and Antiparasitic Research : The compound has also been investigated for its potential as an antiviral and antiparasitic agent. The imidazole scaffold is known to interact with key enzymes involved in viral replication and parasitic metabolism. Research has indicated that modifications to the imidazole ring can enhance activity against specific targets like farnesyltransferase, which is crucial in the lifecycle of certain viruses and parasites .

Synthesis and Derivative Studies

The synthesis of derivatives of 1,4,5-trimethyl-1H-imidazol-2(3H)-one has been a focal point in research. Various reaction conditions have been optimized to produce compounds with enhanced biological activities. For example:

- Amides and Sulfonamides : The transformation of imidazole derivatives into amides and sulfonamides has yielded compounds with improved pharmacological profiles .

- Ureas and Thioureas : The formation of urea and thiourea derivatives has also been explored, showcasing their potential in drug design due to their varied biological activities .

Case Study 1: Antitumor Activity

A study on a series of imidazole derivatives including 1,4,5-trimethyl-1H-imidazol-2(3H)-one revealed that certain modifications led to increased cytotoxicity against cervical and bladder cancer cell lines. The most active derivative exhibited an IC50 value significantly lower than that of the parent compound .

Case Study 2: Antiviral Potential

In another investigation focusing on antiviral applications, researchers synthesized a library of imidazole derivatives that showed promising results against viral infections. The structure-activity relationship (SAR) studies indicated that specific substitutions on the imidazole ring enhanced binding affinity to viral targets .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Cytotoxic effects on human cancer cell lines | Significant inhibition observed |

| Antiviral Research | Interaction with key viral enzymes | Enhanced activity with specific modifications |

| Antiparasitic Activity | Targeting enzymes involved in parasitic metabolism | Promising results in preliminary studies |

| Synthesis of Derivatives | Production of amides, sulfonamides, ureas | Improved pharmacological profiles noted |

Propiedades

IUPAC Name |

2,2,2-trifluoroacetic acid;3,4,5-trimethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2HF3O2/c1-4-5(2)8(3)6(9)7-4;3-2(4,5)1(6)7/h1-3H3,(H,7,9);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHCEUQLHQJRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N1)C)C.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.